N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide
Description
The compound N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide features a pyrazole core substituted at the 1-position with a tetrahydro-2H-pyran-2-ylmethyl group and at the 4-position with an acetamide linker bearing a thiophen-3-yl moiety. This structure is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging a tetrahydro-2H-pyran (THP)-protected pyrazole boronic ester precursor (e.g., 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) . The THP group acts as a protective group during synthesis, enhancing stability and regioselectivity.
Properties
IUPAC Name |
N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-2-thiophen-3-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c19-15(7-12-4-6-21-11-12)17-13-8-16-18(9-13)10-14-3-1-2-5-20-14/h4,6,8-9,11,14H,1-3,5,7,10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHULNMLYTUFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with several functional groups that may contribute to its biological properties. The key components include:
- Pyrazole Ring : Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
- Tetrahydropyran Moiety : Often enhances solubility and bioavailability.
- Thiophene Group : Associated with various pharmacological effects, including antimicrobial and antitumor activities.
Molecular Formula and Weight
- Molecular Formula : C13H16N4O2S
- Molecular Weight : 288.36 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in disease pathways, such as kinases or phosphatases.
- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Pharmacological Effects
Research has indicated several pharmacological effects associated with this compound:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Properties : The presence of the pyrazole ring contributes to its potential anti-inflammatory effects, which have been observed in animal models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | |
| Anti-inflammatory | Reduced inflammation in models | |
| Antimicrobial | Inhibition of bacterial growth |
Case Study 1: Anticancer Potential
In a study evaluating the anticancer properties of this compound, researchers found that the compound significantly inhibited the growth of human breast cancer cells (MCF7) at concentrations above 10 μM. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in a rat model of arthritis. Treatment with this compound resulted in a significant reduction in paw swelling and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as a therapeutic agent for inflammatory diseases.
Comparison with Similar Compounds
Structural Analogs with Pyrazole-Acetamide Cores
The target compound shares a pyrazole-acetamide scaffold with several derivatives, differing in substituents and heterocyclic appendages. Key examples include:
Key Observations :
- Electron-Withdrawing Groups : Chloro (Cl) and trifluoromethyl (CF₃) substituents (e.g., Compound 40, KL-11743) improve metabolic stability and binding affinity via hydrophobic interactions .
- Heterocyclic Variations : Thiophen-3-yl (target) vs. benzotriazol-1-yl (Compound 40) alters electronic properties; thiophene’s lower aromaticity may reduce π-stacking but enhance solubility .
Regioisomeric Variants
Regioisomerism significantly impacts physicochemical properties. For example:
- 86a vs. 86b : These regioisomers differ in thiophen-2-yl substitution at pyrazole C3 (86a) vs. C5 (86b). Such positional changes alter dipole moments and hydrogen-bonding capacity, influencing solubility and receptor binding .
- Thiophen-2-yl vs. Thiophen-3-yl: The target compound’s thiophen-3-yl group (vs.
Heterocyclic Replacements
Replacing thiophene with other heterocycles introduces distinct properties:
Key Insight : Thiophene’s moderate polarity and smaller size (vs. benzotriazole or pyridine) balance lipophilicity and solubility, making it advantageous for blood-brain barrier penetration .
Role of Protective Groups
The THP group in the target compound is a common protective strategy in Suzuki couplings (e.g., ). Compared to alternatives like tert-butoxycarbonyl (Boc), THP offers mild deprotection conditions and compatibility with diverse boronic esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
